Rrx-001

Description

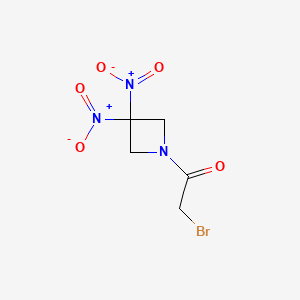

Nibrozetone is a dinitroazetidine derivative with potential radiosensitizing activity. Upon administration, nibrozetone is able to dilate blood vessels, thereby increasing tumor blood flow and thus improving oxygenation to the tumor site. By increasing oxygen levels, these tumor cells may be more susceptible to radiation therapy. Tumor hypoxia is correlated with tumor aggressiveness, metastasis and resistance to radiotherapy.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

has antineoplastic activity; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODKFOVZURLVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CBr)([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925206-65-1 | |

| Record name | RRX-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925206651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RRx-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RRX-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RPW6SU9SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RRx-001 Mechanism of Action in Normoxia: A Technical Guide

Introduction

RRx-001 is a novel, first-in-class small molecule with a paradoxical dual mechanism of action. Under normoxic conditions, prevalent in healthy tissues, it functions primarily as a potent cytoprotective agent by activating antioxidant pathways and inhibiting inflammatory responses. This contrasts with its activity in the hypoxic tumor microenvironment, where it acts as a pro-oxidant and cytotoxic agent. This technical guide provides an in-depth exploration of the core mechanisms of this compound in a normoxic setting, focusing on the signaling pathways, experimental validation, and quantitative data relevant to researchers and drug development professionals.

Core Mechanisms of Action in Normoxia

Under normoxic conditions, the chemical structure of this compound is stable, and its primary activities are centered around the modulation of two critical cellular pathways: the Nrf2 antioxidant response pathway and the NLRP3 inflammasome pathway.[1][2][3]

Activation of the Keap1-Nrf2 Antioxidant Pathway

A primary mechanism of this compound in normal tissues is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1][4]

-

Interaction with Keap1: In its inactive state, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, being an electrophile, is believed to covalently modify a key cysteine residue (cysteine 151) on Keap1.[1][5] This modification disrupts the Keap1-Nrf2 complex.

-

Nrf2 Translocation and Gene Expression: The dissociation from Keap1 allows Nrf2 to translocate to the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.

-

Cytoprotective Effect: This leads to the upregulation of several antioxidant and detoxifying enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalases.[1][3] The induction of these genes fortifies normal cells against oxidative stress, which is the basis for this compound's protective effects against the toxicities of chemotherapy and radiation.[2][4][6]

Inhibition of the NLRP3 Inflammasome Pathway

Chronic inflammation is a driver of many diseases, and the NLRP3 inflammasome is a key mediator of this process. This compound acts as a potent, direct inhibitor of the NLRP3 inflammasome under normoxic conditions.[1][2][3]

-

Inhibition of Priming (Signal 1): The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," involves the upregulation of NLRP3 and pro-IL-1β, typically through the NF-κB pathway. This compound has been shown to inhibit the activation of Transforming growth factor-β-activated kinase 1 (TAK1), an upstream regulator of NF-κB, thereby suppressing this priming step.[1][5]

-

Inhibition of Assembly (Signal 2): The second step involves the assembly of the inflammasome complex. This compound covalently binds to cysteine 409 in the NACHT domain of the NLRP3 protein.[1][5] This binding sterically hinders the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a necessary step for inflammasome oligomerization and activation.[1][5] By blocking assembly, this compound prevents the activation of caspase-1 and the subsequent cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.[1]

Quantitative Data Summary

The activity of this compound has been quantified across various cell lines and assays.

Table 1: In Vitro Cytotoxicity of this compound on Hepatocellular Carcinoma (HCC) Cells Data demonstrates the dose- and time-dependent inhibitory effect of this compound on cancer cell proliferation under normoxic culture conditions.

| Cell Line | 24h IC₅₀ (µmol/L) | 48h IC₅₀ (µmol/L) | 72h IC₅₀ (µmol/L) |

| Huh7 | 7.55 | 5.67 | 5.33 |

| Hepa1-6 | 11.53 | 8.03 | 5.09 |

| MHCC97H | 20.72 | 18.38 | 16.02 |

| Source: Data derived from CCK8 assays.[7] |

Table 2: Effects of this compound on Key Regulatory Proteins in Normal vs. Cancer Cells This table summarizes the differential effects of this compound that lead to protection in normal cells and apoptosis in cancer cells.

| Protein | Function | Effect in Normal Cells (e.g., Caco2) | Effect in Cancer Cells (e.g., HCT-116) |

| Nrf2 | Antioxidant Response | ▲ Upregulation & Nuclear Translocation | ▲ Upregulation & Nuclear Translocation |

| NQO1 | Detoxifying Enzyme | ▲ Upregulation | - |

| Bcl-2 | Anti-apoptotic | - | ▼ Downregulation |

| Bax | Pro-apoptotic | - | ▲ Upregulation |

| Cleaved PARP | Apoptosis Marker | - | ▲ Upregulation |

| Source: Data derived from Western blot analyses.[4][6] |

Experimental Protocols

The mechanisms of this compound have been elucidated through several key in vitro experiments.

Cell Viability Assay (CCK8/MTT)

-

Objective: To determine the cytotoxic effect of this compound on cell proliferation.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., Huh7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and cultured for 24 hours.[7]

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO) and incubated for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: 10 µL of CCK8 or MTT reagent is added to each well, followed by incubation for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured using a microplate reader at 450 nm (for CCK8) or 570 nm (for MTT after solubilization).

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined using non-linear regression analysis.[7]

-

Western Blot Analysis

-

Objective: To measure the change in protein expression levels (e.g., Nrf2, Bcl-2, Bax) following this compound treatment.

-

Methodology:

-

Cell Lysis: Cells are treated with this compound (e.g., 5 µM for 24 hours) or vehicle. After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-Bcl-2, anti-β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[4][6]

-

Colony-Forming Assay

-

Objective: To assess the long-term effect of this compound on the reproductive viability and survival of single cells.

-

Methodology:

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded onto 6-well plates.

-

Treatment: Cells are exposed to this compound for a defined period (e.g., 24 hours).

-

Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days, allowing single cells to grow into colonies.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: Colonies containing more than 50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in the treated group to that of the control group.[4][6]

-

References

- 1. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]

- 3. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

RRx-001 Fragmentation in Hypoxic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRx-001 is a novel, first-in-class small molecule with a unique dual mechanism of action that is dependent on the local tumor microenvironment. In normoxic, healthy tissues, it exhibits cytoprotective effects. However, within the hypoxic and reductive milieu characteristic of solid tumors, this compound undergoes fragmentation of its dinitroazetidine ring. This process unleashes a cascade of cytotoxic events, primarily through the release of nitric oxide (NO) and other reactive nitrogen and oxygen species (RNS/ROS). This guide provides a detailed technical overview of the core mechanisms of this compound fragmentation in hypoxic environments, including experimental protocols to study this phenomenon and its downstream effects, quantitative data on its cytotoxic activity, and visualizations of the key signaling pathways involved.

Core Mechanism: Hypoxia-Induced Fragmentation of this compound

This compound is a chimeric molecule composed of a targeting moiety and a payload, a conformationally constrained dinitroazetidine ring, connected by a stable amide linker.[1][2] The dinitroazetidine ring is the key to its hypoxia-activated cytotoxicity. Under normoxic conditions, the ring is stable. However, in the hypoxic and reductive environment of tumors, the ring fragments.[1][2] This fragmentation is a radical process that releases therapeutically active metabolites, including nitric oxide (NO), NO-related species, and carbon-centered radicals.[1][2]

This targeted release of cytotoxic agents in the tumor microenvironment is a key feature of this compound's therapeutic strategy, minimizing systemic toxicity while maximizing anti-tumor efficacy.

Quantitative Data: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative activity.

| Cell Line | Cell Type | IC50 (µmol/L) |

| SCC VIIa | Squamous Cell Carcinoma | 1.8 |

| 22B | Oral Squamous Cell Carcinoma | 2.3 |

| PANC-1 | Pancreatic Carcinoma | 2.3 |

| M21 | Melanoma | 2.6 |

| A549 | Lung Carcinoma | 2.6 |

| HT-29 | Colon Carcinoma | 2.6 |

| U87 | Glioblastoma | 2.6 |

| PC-3 | Prostate Carcinoma | 3.5 |

| HCT-116 | Colorectal Carcinoma | 3.9 |

| OVCAR-3 | Ovarian Carcinoma | 4.1 |

| NCI-H460 | Large Cell Lung Cancer | 6.0 |

| Huh7 (24h) | Hepatocellular Carcinoma | 7.55 |

| Huh7 (48h) | Hepatocellular Carcinoma | 5.67 |

| Huh7 (72h) | Hepatocellular Carcinoma | 5.33 |

| Hepa1-6 (24h) | Hepatocellular Carcinoma | 11.53 |

| Hepa1-6 (48h) | Hepatocellular Carcinoma | 8.03 |

| Hepa1-6 (72h) | Hepatocellular Carcinoma | 5.09 |

| MHCC97H (24h) | Hepatocellular Carcinoma | 20.72 |

| MHCC97H (48h) | Hepatocellular Carcinoma | 18.38 |

| MHCC97H (72h) | Hepatocellular Carcinoma | 16.02 |

Table 1: IC50 values of this compound in various cancer cell lines.[1][3]

Experimental Protocols

Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO production by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).

Materials:

-

Griess Reagent I (Sulfanilamide solution)

-

Griess Reagent II (N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

Nitrate Reductase

-

NADH

-

Nitrate and Nitrite Standards

-

96-well microplate reader

-

Cell culture medium or other biological samples treated with this compound under normoxic and hypoxic conditions.

Procedure:

-

Sample Preparation: Collect cell culture supernatants or other biological fluids from cells treated with this compound under hypoxic and normoxic conditions.

-

Nitrate to Nitrite Conversion: To measure total NO production, nitrate in the samples must be converted to nitrite. In a 96-well plate, add samples, nitrate standards, NADH, and nitrate reductase. Incubate at 37°C for 30 minutes.[4]

-

Griess Reaction: Add Griess Reagent I to all wells, followed by Griess Reagent II.[4]

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.[5][6]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][7]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated from the nitrite standards.

Analysis of this compound Fragmentation Products by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to identify and quantify this compound and its fragmentation products in biological matrices.

Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and quantification. By comparing the mass spectra of samples from hypoxic and normoxic conditions, the fragmentation products of this compound can be identified. While a specific detailed protocol for this compound is proprietary, the general approach involves:

-

Sample Preparation: Extraction of this compound and its metabolites from cell lysates or plasma.

-

Chromatographic Separation: Use of a suitable C18 column with a gradient of organic solvent (e.g., acetonitrile) and water, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: Utilization of a tandem mass spectrometer operating in positive or negative ion mode, with collision-induced dissociation to generate fragmentation patterns for structural elucidation. Diagnostic fragmentation filtering can be used to screen for compounds with similar structural features.[8]

Western Blot Analysis of the ATM/p53/γH2AX Signaling Pathway

This protocol details the detection of key proteins involved in the DNA damage response pathway activated by this compound-induced oxidative stress.

Materials:

-

Cells treated with this compound under hypoxic conditions.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-p53, anti-phospho-H2AX (Ser139) (γH2AX), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Lyse the treated cells on ice with lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Signaling Pathways and Visualizations

The fragmentation of this compound in a hypoxic environment initiates a cascade of intracellular events, leading to apoptosis. A key pathway involved is the DNA Damage Response (DDR).

This compound Fragmentation and NO Release

Caption: Hypoxia-induced fragmentation of this compound's dinitroazetidine ring.

Downstream Apoptotic Signaling Pathway

The release of NO and other reactive species from this compound fragmentation leads to oxidative stress, DNA damage, and subsequent activation of the ATM/p53/γH2AX pathway, culminating in apoptosis.

Caption: this compound induced DNA damage response and apoptotic pathway.

Experimental Workflow for Investigating this compound's Mechanism

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]

- 3. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. fn-test.com [fn-test.com]

- 6. Protocol Griess Test [protocols.io]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Natural Product Discovery with LC-MS/MS Diagnostic Fragmentation Filtering: Application for Microcystin Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H2AX Is Required for Cell Cycle Arrest via the p53/p21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Death Receptor-Induced Activation of the Chk2- and Histone H2AX-Associated DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

RRx-001: A Potent and Selective NLRP3 Inflammasome Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of chronic diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative and cardiometabolic diseases. RRx-001 is a novel, clinical-stage small molecule that has been identified as a potent and selective direct inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the NLRP3 Inflammasome

The nucleotide-binding domain (NOD)-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][3] A second activation signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline structures, and microbial toxins, induces the assembly of the inflammasome complex.[1][4] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[5] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2]

This compound: Mechanism of Action

This compound, also known as bromonitrozidine, is an electrophilic small molecule that functions as a direct and covalent inhibitor of the NLRP3 inflammasome.[6][7] Its mechanism of action is highly specific, targeting a key cysteine residue on the NLRP3 protein.

Covalent Modification of NLRP3

Studies have demonstrated that this compound selectively and covalently binds to cysteine 409 (Cys409) within the NACHT domain of the NLRP3 protein via its bromoacetyl group.[6][7][8] This irreversible modification is crucial for its inhibitory activity.

Interference with NLRP3-NEK7 Interaction

The interaction between NLRP3 and the serine/threonine kinase NEK7 is a critical step for the assembly and activation of the NLRP3 inflammasome.[6][7] By binding to Cys409, this compound sterically hinders the binding of NEK7 to the C-terminal leucine-rich repeat (LRR) domain of NLRP3.[6] This disruption of the NLRP3-NEK7 interaction effectively blocks the formation of the active inflammasome complex.[6][7]

Dual Functionality: Nrf2 Induction

In addition to its direct NLRP3 inhibitory effects, this compound has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[6][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This dual action of inflammation inhibition and cytoprotection makes this compound a particularly interesting therapeutic candidate.

Quantitative Data on this compound Inhibition

The potency and selectivity of this compound as an NLRP3 inhibitor have been characterized in multiple in vitro studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| IC50 (IL-1β Secretion) | 116.9 nM | Bone Marrow-Derived Macrophages (BMDMs) | LPS priming followed by nigericin stimulation | [8] |

| Inflammasome | Inhibition by this compound | Reference |

| NLRP3 (Canonical) | Yes | [7][8] |

| NLRP3 (Non-Canonical) | Yes | [7][8] |

| NLRP1 | No | [8] |

| NLRC4 | No | [7][8] |

| AIM2 | No | [7][8] |

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation and this compound Inhibition Pathway

Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound on the NLRP3 inflammasome.

In Vitro NLRP3 Inflammasome Inhibition Assay using Bone Marrow-Derived Macrophages (BMDMs)

1. Isolation and Culture of BMDMs:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into macrophages.

2. Cell Seeding:

-

On day 6 or 7, detach the differentiated BMDMs and seed them in 96-well plates at a density of 2 x 10^5 cells/well for ELISA or in 12-well plates at 1 x 10^6 cells/well for Western blotting.

-

Allow the cells to adhere overnight.

3. Priming:

-

Replace the medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4.

-

Incubate for 4 hours at 37°C and 5% CO2.

4. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to the desired final concentrations (e.g., a dose-response range from 10 nM to 1 µM) in fresh DMEM.

-

After the 4-hour priming, gently wash the cells with PBS and add the this compound containing medium.

-

Incubate for 30 minutes at 37°C.

5. NLRP3 Activation:

-

Add the NLRP3 activator directly to the wells containing this compound.

-

For ATP activation: Add ATP to a final concentration of 5 mM and incubate for 30 minutes.

-

For Nigericin activation: Add nigericin to a final concentration of 3 µM and incubate for 45 minutes.

6. Sample Collection:

-

Supernatant for ELISA: Carefully collect the cell culture supernatant and centrifuge to remove any cell debris. Store at -80°C until analysis.

-

Cell Lysate for Western Blot: After collecting the supernatant, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

7. Readouts:

-

IL-1β ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Western Blot: Separate the cell lysate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the cleaved p20 subunit of caspase-1.

In Vitro NLRP3 Inflammasome Inhibition Assay using Human PBMCs

1. Isolation of PBMCs:

-

Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.

2. Cell Seeding:

-

Seed the PBMCs in 96-well plates at a density of 3 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

3. Priming:

-

Prime the cells with 50 ng/mL of LPS for 3 hours at 37°C.

4. This compound Treatment and NLRP3 Activation:

-

Follow the same procedure as described for BMDMs (Steps 4 and 5), adjusting the medium to RPMI-1640.

5. Sample Collection and Analysis:

-

Collect supernatants and perform IL-1β ELISA as described for BMDMs.

Conclusion

This compound is a promising therapeutic candidate that potently and selectively inhibits the NLRP3 inflammasome through a direct, covalent mechanism. Its ability to block the crucial NLRP3-NEK7 interaction provides a targeted approach to mitigating NLRP3-driven inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other NLRP3 inhibitors in a variety of inflammatory disease models. The dual functionality of this compound as both an NLRP3 inhibitor and an Nrf2 activator warrants further exploration for its potential synergistic therapeutic benefits.

References

- 1. criver.com [criver.com]

- 2. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 3. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nrf2 Activation Pathway by Rrx-001

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rrx-001 is a novel, first-in-class small molecule with a multifaceted mechanism of action, currently under investigation in late-stage clinical trials for various oncology indications.[1][2] A key aspect of its therapeutic profile is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound modulates the Nrf2 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. This compound's unique ability to induce cytoprotective effects in normal tissues while simultaneously sensitizing tumor cells to therapy is largely attributed to its intricate interplay with the Nrf2-Keap1 axis.[5][6]

Core Mechanism of Nrf2 Activation by this compound

The activation of the Nrf2 pathway by this compound is a dual-pronged process, involving both the generation of reactive oxygen and nitrogen species (RONS) and the direct inhibition of the Nrf2 repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[3][7][8]

Induction of Oxidative Stress

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9][10] this compound, particularly within the hypoxic tumor microenvironment, generates RONS.[3][11] This increase in oxidative stress leads to the oxidation of critical cysteine residues on Keap1.[7][8][9] This conformational change disrupts the Keap1-Nrf2 complex, liberating Nrf2 and preventing its degradation.[3][8]

Direct Keap1 Inhibition

Beyond inducing oxidative stress, this compound is believed to directly interact with and inhibit Keap1.[8][12][13] The molecule is thought to form adducts with specific cysteine residues on Keap1, such as Cys151, which is a key sensor for electrophilic stress.[9][14] This direct interaction can lead to the ubiquitination and degradation of Keap1 itself, further promoting the stabilization and accumulation of Nrf2.[7][8]

Nrf2 Nuclear Translocation and ARE Binding

Once stabilized, Nrf2 translocates from the cytoplasm to the nucleus.[3][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence present in the promoter region of a wide array of cytoprotective genes.[3][15] This binding event initiates the transcription of these target genes, mounting a robust antioxidant and detoxification response.[3][16]

Downstream Effects of Nrf2 Activation

The activation of Nrf2 by this compound results in the upregulation of numerous antioxidant and detoxification enzymes. Notably, the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) is significantly increased following this compound treatment.[3][5][17] These enzymes play a crucial role in neutralizing intracellular reactive species and protecting cells from oxidative damage.[3][16] Interestingly, while Nrf2 activation is protective in normal tissues, in some cancer cells, this compound has been shown to inhibit the anti-apoptotic protein Bcl-2, a downstream target of Nrf2, thereby promoting apoptosis.[5] This differential effect contributes to the selective cytotoxicity of this compound in tumor cells versus its protective role in healthy tissues.[5][6]

Quantitative Data Summary

The efficacy of this compound as an Nrf2 activator has been quantified in various preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Dose- and Time-Dependent Activation of ARE-Luciferase Reporter by this compound [3]

| This compound Concentration (µM) | ARE-FLUC Signal (Fold Increase vs. Control) at 6h |

| 0 | 1.0 |

| 2.3 | ~12.0 (Maximum Activation) |

| 4.7 | ~10.0 |

| 9.4 | ~6.0 |

| 18.7 | ~3.0 |

Data derived from SCC VII cells co-expressing pARE-Firefly luciferase and pCMV-Renilla luciferase-mRFP. The decrease in signal at higher concentrations is attributed to cytotoxicity.[3]

Table 2: In Vivo Nrf2 Nuclear Translocation in SCC VII Tumors in Mice [3]

| Treatment | Time Post-Treatment | Nuclear Nrf2 Level (Fold Increase vs. Control) |

| 10 mg/kg this compound | 24 hours | ~1.6 |

| 10 mg/kg this compound | 48 hours | ~2.3 |

Data obtained from immunoblot analysis of nuclear protein extracts from tumors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the Nrf2 activation pathway by this compound.

Western Blot for Nrf2 Nuclear Translocation

This protocol details the procedure for detecting the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials and Reagents:

-

Cell culture reagents

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells (e.g., SCC VII) and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., 2 µM or 5 µM) for a specified time (e.g., 24 hours).[3]

-

Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify fractionation purity.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ).

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[3]

Materials and Reagents:

-

Cells stably expressing an ARE-luciferase reporter construct (e.g., pARE-Firefly luciferase) and a control reporter (e.g., pCMV-Renilla luciferase).[3]

-

This compound

-

Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.

-

Treatment: Treat the cells with a dose range of this compound for various time points (e.g., 0-24 hours).[3] Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., TBHQ) as a positive control.[3]

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the luciferase assay manufacturer's protocol.

-

Luminescence Measurement:

-

Add the Firefly luciferase substrate to each well and measure the luminescence (this is the ARE activity).

-

Add the Renilla luciferase substrate (or Stop & Glo® reagent) to quench the Firefly signal and measure the Renilla luminescence (this serves as an internal control for cell viability and transfection efficiency).

-

-

Data Analysis: Normalize the ARE-Firefly luciferase signal to the CMV-Renilla luciferase signal for each well. Calculate the fold change in normalized activity relative to the vehicle-treated control cells.

Conclusion

This compound is a potent and effective activator of the Nrf2-ARE signaling pathway.[3] Its unique mechanism, which combines the induction of a controlled oxidative stress response with direct inhibition of the Nrf2 repressor Keap1, allows for robust upregulation of cytoprotective genes. This activity is central to the drug's observed ability to protect normal tissues from the toxic effects of chemotherapy and radiation.[5][18] The differential response of tumor versus normal cells to this compound-mediated Nrf2 activation underscores its therapeutic potential and highlights the Nrf2 pathway as a valuable biomarker for predicting treatment response.[3][4] The experimental frameworks provided herein offer a robust basis for further investigation into the nuanced pharmacology of this compound and other Nrf2-modulating agents in drug development.

References

- 1. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects normal tissues but not tumors via Nrf2 induction and Bcl-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-protects-normal-tissues-but-not-tumors-via-nrf2-induction-and-bcl-2-inhibition - Ask this paper | Bohrium [bohrium.com]

- 7. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]

- 8. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Hypoxia-Selective Epigenetic Agent this compound Triggers Apoptosis and Overcomes Drug Resistance in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ascopubs.org [ascopubs.org]

RRx-001: A Technical Guide to its Nitric Oxide Donation Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the nitric oxide (NO) donating properties of RRx-001 (bromonitrozidine), a clinical-stage small molecule with a multi-modal mechanism of action. This compound is distinguished from traditional NO donors by its context-dependent release of nitric oxide, primarily within hypoxic and reductive microenvironments, offering a targeted therapeutic effect.

Core Mechanisms of Nitric Oxide Generation

This compound is not a spontaneous NO donor; its ability to generate NO is intricately linked to its chemical structure and interaction with the biological milieu. Two primary pathways have been elucidated for its NO-releasing capabilities.

1.1 Fragmentation in Hypoxic, Reductive Environments: The core structure of this compound features a conformationally strained dinitroazetidine ring.[1][2] This "payload" moiety is stable under normal physiological (normoxic) conditions. However, in the hypoxic and reductive microenvironments characteristic of solid tumors and inflamed tissues, the ring undergoes fragmentation.[1][3][4] This chemical decomposition releases a payload of therapeutically active metabolites, including nitric oxide and related reactive nitrogen species (RNS).[2][5][6] This targeted release ensures that the vasodilatory and cytotoxic effects of NO are localized to diseased tissues, minimizing systemic toxicities like hypotension that are common with conventional NO donors.[1][3][7]

1.2 Interaction with Red Blood Cells (RBCs) and Hemoglobin: Upon intravenous administration, the nonpolar this compound molecule rapidly partitions into red blood cells.[8][9][10] Inside the RBC, it acts as an electrophile and reacts with nucleophilic sulfhydryl groups, binding irreversibly to reduced glutathione (GSH) and, most notably, to cysteine 93 of the hemoglobin beta-globin chain (βCys93).[8][10] This interaction contributes to NO generation in two ways:

-

NO Displacement: this compound binding directly displaces NO that is endogenously bound to the βCys93 residue.[1][8][9]

-

Catalysis of NO Production: The this compound-hemoglobin conjugate acts as a catalyst, accelerating the conversion of endogenous nitrite (NO₂⁻) to nitric oxide (NO), a process that is significantly enhanced under hypoxic conditions.[8][9][10]

This dual interaction with RBCs characterizes this compound as an "NO superagonist," amplifying endogenous NO production specifically where it is needed most.[1][3][10] Preclinical data also suggest that hyperthermia can further increase NO production from this compound.[1][3]

Caption: Dual mechanisms of this compound-mediated nitric oxide generation.

Quantitative Data Summary

The available literature extensively describes the qualitative aspects and downstream effects of this compound-mediated NO generation. However, specific quantitative data on release kinetics and concentrations are not typically presented in tabular format. The table below summarizes the conditions known to trigger NO release and the resulting biological effects that have been demonstrated experimentally.

| Condition / Co-factor | Biological Matrix | Observed Effect / Activity | Citation |

| Hypoxia / Reductive Stress | In vitro / In vivo (Tumor) | Fragmentation of dinitroazetidine ring, release of NO and RNS. | [1][3][4] |

| Presence of Red Blood Cells | Whole Blood / In vivo | Catalyzes NO production from endogenous nitrite. | [8][9][10] |

| Binding to Hemoglobin (βCys93) | Red Blood Cells | Displaces endogenously bound NO. | [1][8][9] |

| Presence of Thiols (GSH) | Red Blood Cells / Cytosol | Reacts with this compound, facilitating its activity. | [1][2][10] |

| Mild Hyperthermia | Preclinical Models | Increased NO production. | [1][3] |

| Presence of Nitrite | Ex vivo (Platelets + RBCs) | Increased inhibition of platelet aggregation. | [10] |

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for assessing this compound's NO production are not fully published. However, the literature alludes to standard methodologies used to characterize NO donors and their physiological effects.

3.1 Assessment of Platelet Aggregation (Indirect NO Measurement): A common method to demonstrate the bioactivity of released NO is to measure the inhibition of platelet aggregation.

-

Principle: NO activates soluble guanylate cyclase in platelets, leading to increased cGMP and inhibition of aggregation.

-

Methodology Outline:

-

Prepare platelet-rich plasma (PRP) from healthy human donor blood.

-

Induce platelet aggregation using agonists such as ADP, epinephrine, or collagen.

-

Treat PRP with this compound in the presence and absence of red blood cells to test the requirement of hemoglobin interaction. A known NO donor like DETA-NONOate is used as a positive control.

-

Measure aggregation using a light transmission aggregometer.

-

To confirm the effect is NO-mediated, the experiment is repeated in the presence of an NO scavenger, such as carboxy-PTIO (cPTIO), which should reverse the inhibitory effect.[10]

-

3.2 Measurement of Vasodilation: The vasodilatory effects of this compound, a key outcome of NO release, are assessed in preclinical models.

-

Principle: NO released in the vasculature relaxes smooth muscle, leading to vasodilation and increased blood flow.

-

Methodology Outline:

-

Administer this compound to animal models bearing tumors.

-

At various time points post-administration, measure tumor blood flow and perfusion.

-

Techniques may include microbubble ultrasound imaging or other advanced imaging modalities to quantify changes in vascular function.[11]

-

Caption: Workflow for assessing NO bioactivity via platelet aggregometry.

Downstream Signaling Pathways

The nitric oxide generated by this compound primarily engages the canonical NO/sGC/cGMP signaling pathway, which is fundamental to its vasodilatory and other physiological effects.

-

NO Diffusion: Locally generated NO diffuses from its source (e.g., RBCs, fragmenting this compound) into adjacent cells, such as vascular smooth muscle cells or tumor cells.

-

sGC Activation: Inside the target cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG).

-

Cellular Effects: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels in smooth muscle cells, resulting in relaxation and vasodilation.[12] This improves blood flow and oxygenation in hypoxic tumors, enhancing the efficacy of concurrent radiation or chemotherapy.[12]

In a high-redox environment, NO can also react with superoxide radicals (O₂⁻) to form the highly reactive and cytotoxic peroxynitrite (ONOO⁻), contributing to the direct anti-cancer activity of this compound within tumor cells.[1][13]

References

- 1. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]

- 4. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]

- 6. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | An this compound Analogue With Potent Anti-NLRP3 Inflammasome Activity but Without High-Energy Nitro Functional Groups [frontiersin.org]

RRx-001: A Technical Guide on its Aerospace Origins and Novel Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRx-001 is a first-in-class dinitroazetidine small molecule that represents a paradigm shift in drug discovery, originating not from traditional pharmaceutical pipelines, but from the aerospace and defense industry.[1] This technical guide provides an in-depth exploration of the discovery, chemical evolution, and multifaceted mechanisms of action of this compound. Initially derived from the melt cast explosive trinitroazetidine (TNAZ), this compound was chemically modified to reduce its impact sensitivity and enhance its reactivity with biological thiols.[1] This unique origin story has culminated in a clinical-stage compound with a paradoxical ability to induce tumor-targeted cytotoxicity while providing cytoprotection to healthy tissues.[1][2] This document details the intricate signaling pathways this compound modulates, including the inhibition of the NLRP3 inflammasome, activation of the Nrf2 antioxidant pathway, and downregulation of key cancer-promoting proteins like MYC and CD47.[3][4][5] We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its core mechanisms to provide a comprehensive resource for the scientific community.

Discovery and Origin: From Rocket Propellant to Clinical Candidate

The discovery of this compound is a testament to an unconventional drug discovery approach that deliberately looked beyond the well-trodden paths of pharmaceutical research.[1] The journey began with a unique partnership between the American aerospace and defense company ATK, academia, and biotechnology ventures.[1] This collaboration was founded on the premise of exploring the "unmined" chemical landscape of the aerospace industry for potentially bioactive compounds, a strategy directly opposing the "streetlight effect" that often limits pharmaceutical innovation to known targets and structures.[1][6]

This compound emerged from the screening of energetic compounds used in rocket propellants.[7][8][9][10] The parent compound, 1,3,3-Trinitroazetidine (TNAZ), is a melt cast explosive.[1][10] Through novel combinatorial chemistry, a critical modification was made: a nitro group on TNAZ was replaced with an acyl bromide. This transformation yielded 1-bromoacetyl-3,3-dinitroazetidine (later named this compound), a compound that was less impact-sensitive and, crucially, more reactive with nucleophilic thiol groups found abundantly in biological systems.[1][3] Among hundreds of aerospace-derived compounds screened, this compound was prioritized for clinical development due to its potent antiproliferative activity in vitro and its ability to inhibit tumor growth in vivo under both normoxic and hypoxic conditions with minimal systemic toxicity.[1][6]

Mechanism of Action: A Pleiotropic Agent

This compound exhibits a complex and multifaceted mechanism of action, contributing to its dual properties of antitumor cytotoxicity and normal tissue protection.[1][4] Its activity is highly dependent on the physiological context, particularly the local oxygenation status and redox environment.

Intravenous Administration and "Erythrophagoimmunotherapy"

Upon intravenous infusion, the nonpolar this compound molecule rapidly enters red blood cells (RBCs) and selectively forms stable covalent thioether bonds with nucleophilic sulfhydryl groups, particularly the cysteine 93 residue of the hemoglobin beta chain.[1][4] These this compound-bound RBCs become more rigid. When they circulate through the abnormal and hypoxic tumor vasculature, they are more likely to become lodged and are subsequently cleared by phagocytosis, primarily by tumor-associated macrophages (TAMs).[4]

This targeted delivery to TAMs triggers a cascade of antitumor effects:

-

Macrophage Repolarization: It induces a shift in TAMs from an anti-inflammatory, pro-tumor M2 phenotype to a pro-inflammatory, antitumor M1 phenotype.[1]

-

CD47 Downregulation: this compound downregulates the "don't eat me" signal, CD47, on tumor cells, further enhancing phagocytosis by macrophages.[4][11]

-

MYC Inhibition: The compound has been shown to be a potent inhibitor of the c-Myc oncoprotein, a key driver in many cancers that is often considered "undruggable".[4][5]

This unique mechanism, leveraging the body's own red blood cells for targeted tumor delivery and macrophage activation, has been termed "erythrophagoimmunotherapy".[4]

NLRP3 Inflammasome Inhibition

This compound is a potent, direct, and covalent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[3][8][12] It acts via a dual mechanism:

-

Inhibition of Priming: It inhibits the activation of Transforming growth factor-β-activated kinase 1 (TAK1), an upstream regulator of the NF-κB pathway, which is critical for the "priming" step of inflammasome activation.[3][12]

-

Inhibition of Assembly: this compound covalently binds to cysteine 409 on the central NACHT domain of the NLRP3 protein, which physically blocks the assembly of the inflammasome complex and subsequent activation of caspase-1 and release of pro-inflammatory cytokines IL-1β and IL-18.[3][12]

Importantly, this compound is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRP1 or NLRC4.[3]

Nrf2 Pathway Activation and Cytoprotection

In normal tissues, this compound acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][3][8] The transcriptional activity of Nrf2 is normally suppressed by Keap1 (Kelch-like ECH-associated protein).[3] this compound is thought to modify a key cysteine residue on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[3][12] This mechanism is central to this compound's ability to protect healthy tissues from the toxic effects of chemotherapy and radiation.[1]

Additional Anticancer Pathways

Transcriptomic analyses and further studies have revealed that this compound modulates a variety of other cancer-related signaling pathways, including:

-

Wnt Pathway: Downregulates components of the Wnt signaling pathway, which is known to govern cancer stem cell renewal.[5]

-

p53 Pathway: Upregulates the tumor suppressor protein TP53.[11]

-

Other Pathways: Has been shown to influence MAPK, RAS, TNF, and FoxO signaling pathways.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.

Table 1: Preclinical In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Time Point | IC₅₀ (µmol/L) | Reference |

| Huh7 | Hepatocellular Carcinoma | CCK8 | 24 h | 7.55 | [11] |

| Huh7 | Hepatocellular Carcinoma | CCK8 | 48 h | 5.67 | [11] |

| Huh7 | Hepatocellular Carcinoma | CCK8 | 72 h | 5.33 | [11] |

| Hepa1-6 | Hepatocellular Carcinoma | CCK8 | 24 h | 11.53 | [11] |

| Hepa1-6 | Hepatocellular Carcinoma | CCK8 | 48 h | 8.03 | [11] |

| Hepa1-6 | Hepatocellular Carcinoma | CCK8 | 72 h | 5.09 | [11] |

| MHCC97H | Hepatocellular Carcinoma | CCK8 | 24 h | 20.72 | [11] |

| MHCC97H | Hepatocellular Carcinoma | CCK8 | 48 h | 18.38 | [11] |

| MHCC97H | Hepatocellular Carcinoma | CCK8 | 72 h | 16.02 | [11] |

Table 2: Clinical Efficacy from Phase 1 PRIMETIME Study (this compound + Nivolumab)

| Metric | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 25% | Patients with advanced metastatic cancer | [13] |

| Disease Control Rate (DCR) | 67% | Patients with advanced metastatic cancer | [13] |

Key Experimental Protocols

In Vitro Cell Viability (CCK8 Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

-

Cell Culture: Hepatocellular carcinoma cells (e.g., Huh7, Hepa1-6, MHCC97H) are cultured to the logarithmic growth phase.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After adherence, cells are treated with varying concentrations of this compound and control vehicle for specified durations (e.g., 24, 48, 72 hours).

-

Following treatment, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.

-

Plates are incubated for 2 hours.

-

Absorbance is measured at 450 nm using a microplate reader.

-

-

Calculation: Cell viability is calculated as: [(OD_experimental - OD_blank) / (OD_control - OD_blank)] * 100%. The IC₅₀ value is determined from the resulting dose-response curve.[11]

In Vivo Chemoprotection Animal Study

-

Objective: To determine the effect of this compound pretreatment on cisplatin-induced toxicities.

-

Animal Model: BALB/c mice.

-

Procedure:

-

Mice are divided into three groups: (1) No treatment, (2) Vehicle + Cisplatin, (3) this compound + Cisplatin.

-

The this compound group receives treatment (e.g., 5 mg/kg) every other day for 3 days.

-

Cisplatin is administered to groups 2 and 3.

-

Blood samples are collected to measure markers of renal toxicity (blood urea nitrogen, creatinine) and bone marrow suppression.

-

-

Analysis: Statistical comparisons (e.g., p < 0.05) are made between the treatment groups to assess the protective effects of this compound.[3]

Phase 1 Clinical Trial Design (PRIMETIME Study)

-

Objective: To determine the safety, feasibility, and preliminary efficacy of this compound in combination with nivolumab.

-

Study Design: Single-center, open-label, single-arm, 3+3 dose-escalation study.

-

Patient Population: Patients with advanced metastatic cancer with no standard treatment options.

-

Dosing:

-

This compound: Four predefined dose levels (2, 4, 8, and 16 mg) infused once weekly.

-

Nivolumab: Fixed dose of 3 mg/kg administered every other week.

-

-

Primary Endpoint: Safety and tolerability. Dose-limiting toxicity (DLT) was defined as a treatment-related ≥ grade 3 toxicity (per CTCAE v4.03) not resolving to ≤ grade 2 within 96 hours.

-

Secondary Endpoint: Preliminary anticancer activity, assessed by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[13]

Conclusion

The story of this compound is a compelling example of innovation stemming from interdisciplinary collaboration and the courage to explore unconventional sources for new medicines.[6][9] Its transformation from an aerospace explosive derivative to a multi-indication clinical candidate with a novel "erythrophagoimmunotherapeutic" mechanism highlights its significant potential.[4] By simultaneously targeting tumor cells through immune modulation, inhibiting inflammation via the NLRP3 pathway, and protecting healthy tissues through Nrf2 activation, this compound embodies a pleiotropic approach to cancer therapy and beyond.[3][14] The data and protocols summarized herein provide a foundational guide for researchers and clinicians seeking to understand and further investigate this unique therapeutic agent. As this compound progresses through late-stage clinical trials, it may pave the way for a new frontier in drug development, one that looks to the skies for the medicines of tomorrow.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a first-in-class small molecule inhibitor of MYC and a downregulator of CD47, is an "erythrophagoimmunotherapeutic" - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief report: this compound is a c-Myc inhibitor that targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Origin of this compound - EpicentRx [epicentrx.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. The Case for this compound as a Radiation Countermeasure | Technology Networks [technologynetworks.com]

- 9. Rockets, radiosensitizers, and this compound: an origin story part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and the "Right stuff": Protection and treatment in outer space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist [frontiersin.org]

- 13. Frontiers | Phase 1 pilot study of this compound + nivolumab in patients with advanced metastatic cancer (PRIMETIME) [frontiersin.org]

- 14. This compound: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. [escholarship.org]

Rrx-001 chemical structure and properties

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to RRx-001, a novel investigational drug with a multifaceted pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, also known as 1-(bromoacetyl)-3,3-dinitroazetidine, is a small molecule with a unique chemical structure that contributes to its diverse biological activities. It belongs to the class of organic compounds known as tertiary carboxylic acid amides.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(bromoacetyl)-3,3-dinitroazetidine |

| Synonyms | N-(Bromoacetyl)-3,3-Dinitroazetidine, ABDNAZ |

| Chemical Formula | C₅H₆BrN₃O₅ |

| Molecular Weight | 268.02 g/mol |

| CAS Number | 925206-65-1 |

| SMILES | C1N(C(C1(N(=O)=O)N(=O)=O))C(=O)CBr |

| Solubility | DMSO: 54 mg/mL (201.47 mM) |

| Ethanol: 14 mg/mL (52.23 mM) | |

| Water: Insoluble | |

| Physical State | Powder |

Mechanism of Action and Signaling Pathways

This compound exhibits a pleiotropic mechanism of action, targeting multiple pathways involved in cancer progression, inflammation, and cellular stress responses. Its activity is context-dependent, demonstrating both cytotoxic effects in tumor cells and cytoprotective properties in normal tissues.

NLRP3 Inflammasome Inhibition

A primary mechanism of this compound is the inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system. This compound has been shown to dose-dependently block the secretion of IL-1β and caspase-1 cleavage at nanomolar concentrations. This inhibition is achieved through the covalent binding of this compound to cysteine 409 on the central NACHT domain of NLRP3, which prevents its assembly.[1]

Nrf2 Activation

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cellular defense against oxidative stress, which may contribute to its protective effects on normal tissues during chemotherapy and radiotherapy.

CD47 Downregulation

This compound has been shown to downregulate the expression of CD47 on tumor cells.[2] CD47 is a "don't eat me" signal that allows cancer cells to evade phagocytosis by macrophages. By reducing CD47 levels, this compound enhances the phagocytic activity of macrophages against tumor cells, thereby promoting an anti-tumor immune response.

Modulation of Other Key Signaling Pathways

This compound influences several other critical signaling pathways implicated in cancer:

-

p53 and PARP-1 Induction: this compound induces the expression of p53 and Poly (ADP-ribose) polymerase-1 (PARP-1) through the generation of reactive oxygen and nitrogen species (ROS/RNS).

-

NF-κB Inhibition: The molecule has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.

-

G6PD Inhibition: this compound inhibits glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway, leading to metabolic stress in cancer cells.

The following diagram illustrates the interconnected signaling pathways modulated by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for this compound.

In Vitro Assays

-

Cell Lines: Huh7, Hepa1-6, and MHCC97H hepatocellular carcinoma cells.

-

Procedure:

-

Cells in the logarithmic growth phase are seeded at a density of 5 × 10⁴ cells/mL (100 µL per well) in 96-well plates and incubated overnight.

-

Cells are treated with varying concentrations of this compound (or vehicle control) and incubated for 24, 48, and 72 hours.

-

10 µL of CCK8 solution is added to each well, followed by a 2-hour incubation.

-

Absorbance is measured at 450 nm using a microplate reader to determine cell viability.[2]

-

-

Principle: This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).

-

General Protocol:

-

Cells are seeded and treated with this compound for the desired duration.

-

Both floating and adherent cells are collected, washed with PBS, and centrifuged.

-

The cell pellet is resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

The stained cells are analyzed by flow cytometry.

-

In Vivo Xenograft Model

-

Model: Hepatocellular Carcinoma (HCC) xenograft in mice.

-

Procedure:

-

Hepa1-6 cells are cultured to the logarithmic growth phase.

-

BALB/c nude mice are subcutaneously injected with 1 × 10⁶ Hepa1-6 cells.

-

Once tumors are established, mice are treated with this compound or a vehicle control.

-

Tumor growth is monitored and measured over time to assess the efficacy of the treatment.

-

Clinical Trial Protocols

-

Objective: To assess the safety and efficacy of this compound in reducing severe oral mucositis in patients receiving chemoradiation.

-

Study Design: Open-label, randomized trial.

-

Patient Population: Patients with locally advanced oral or oropharyngeal cancer.

-

Treatment Arms:

-

Arm 1-3: Patients received different dosing schedules of this compound twice a week starting 2 weeks before chemoradiotherapy.

-

Arm 4 (Control): Patients received standard of care chemoradiotherapy only.

-

-

Primary Endpoint: Duration of severe oral mucositis.

-

Objective: To determine the safety and feasibility of this compound in combination with nivolumab.

-

Study Design: Single-arm, open-label, dose-escalation study.

-

Patient Population: Patients with advanced malignancies with no other standard therapeutic options.

-

Treatment: Escalating doses of this compound (2, 4, 8, and 16 mg) administered weekly in combination with a fixed dose of nivolumab (3 mg/kg) every two weeks.

The following diagram provides a workflow for a typical in vitro experiment with this compound.

Conclusion

This compound is a promising investigational drug with a novel and complex mechanism of action that targets multiple key pathways in cancer and inflammation. Its ability to induce cytotoxicity in tumor cells while potentially protecting normal tissues makes it a unique therapeutic candidate. The ongoing clinical trials will provide further insights into its safety and efficacy in various indications. This technical guide provides a foundational understanding of this compound for the scientific community, which will be further enriched as more research becomes available.

References

- 1. A Review of this compound: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor and anti-metastatic effects of this compound on hepatocellular carcinoma: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

RRx-001: A Duality in Oncology - Unveiling its Cytotoxic and Cytoprotective Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RRx-001 is a first-in-class small molecule with a unique dual functionality that has garnered significant interest in the field of oncology.[1][2] This dinitroazetidine derivative, originally sourced from the aerospace industry, exhibits both cytotoxic effects against tumor cells and cytoprotective properties for normal tissues, a paradoxical profile that sets it apart from conventional anticancer agents.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Dichotomous Nature of this compound: Cytotoxicity vs. Cytoprotection

The remarkable characteristic of this compound lies in its context-dependent activity. In the tumor microenvironment, particularly under hypoxic conditions, it acts as a potent cytotoxic agent. Conversely, in normal, well-oxygenated tissues, it demonstrates significant cytoprotective effects, mitigating the toxicities associated with chemotherapy and radiotherapy.[1][4]

Cytotoxic Mechanisms in the Tumor Microenvironment

The anticancer effects of this compound are multifaceted, involving the induction of oxidative stress, targeting of cancer stem cells, and modulation of key signaling pathways.[5][6][7]

-

Redox-Active Chemistry and Oxidative Stress: Upon entering the hypoxic and reductive tumor microenvironment, this compound fragments, releasing nitric oxide (NO) and other reactive oxygen and nitrogen species (ROS/RNS).[8] This surge in oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to DNA damage, protein denaturation, and ultimately, apoptosis.[9]

-

Targeting Cancer Stem Cells: this compound has been shown to selectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and recurrence.[7] By inhibiting the Wnt signaling pathway and downregulating c-Myc, this compound disrupts CSC self-renewal and proliferation.[7]

-

Signaling Pathway Modulation: this compound influences several signaling pathways critical for cancer cell survival and proliferation, including the downregulation of the anti-phagocytic "don't eat me" signal, CD47, and the upregulation of the tumor suppressor p53.[10]

Cytoprotective Mechanisms in Normal Tissues

In healthy tissues, this compound's primary role shifts to that of a protector, shielding cells from the damaging effects of cancer therapies.[1][4]

-

Nrf2 Activation: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of cytoprotective genes that defend against oxidative stress and inflammation.[13]

-

NLRP3 Inflammasome Inhibition: this compound directly inhibits the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, can contribute to inflammatory side effects of cancer treatments like oral mucositis.[14][15][16] By covalently binding to a cysteine residue on NLRP3, this compound prevents its activation and the subsequent release of pro-inflammatory cytokines.[17][18]

Quantitative Data

The following tables summarize key quantitative data related to the cytotoxic and cytoprotective effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SCC VIIa | Squamous Cell Carcinoma | 1.8[1] |

| 22B | Oral Squamous Cell Carcinoma | 2.3[1] |

| PANC-1 | Pancreatic Carcinoma | 2.3[1] |

| M21 | Melanoma | 2.6[1] |

| Huh7 (24h) | Hepatocellular Carcinoma | 7.55[8] |

| Huh7 (48h) | Hepatocellular Carcinoma | 5.67[8] |

| Huh7 (72h) | Hepatocellular Carcinoma | 5.33[8] |

| Hepa1-6 (24h) | Hepatocellular Carcinoma | 11.53[8] |

| Hepa1-6 (48h) | Hepatocellular Carcinoma | 8.03[8] |

| Hepa1-6 (72h) | Hepatocellular Carcinoma | 5.09[8] |

| MHCC97H (24h) | Hepatocellular Carcinoma | 20.72[8] |

| MHCC97H (48h) | Hepatocellular Carcinoma | 18.38[8] |

| MHCC97H (72h) | Hepatocellular Carcinoma | 16.02[8] |

Table 2: Overview of Key Clinical Trials for this compound

| Trial Name/Identifier | Phase | Indication | Key Objectives |

| PREVLAR (NCT03515538) | Phase 2a | Severe Oral Mucositis in Head and Neck Cancer | Assess safety and efficacy of different this compound schedules in reducing chemoradiation-induced oral mucositis.[14][16] |

| KEVLARx | Phase 2b | Severe Oral Mucositis in Head and Neck Cancer | Follow-on study to PREVLAR to further evaluate the efficacy of this compound in preventing severe oral mucositis.[15][16] |

| REPLATINUM (NCT03699956) | Phase 3 | Small Cell Lung Cancer (SCLC) | Evaluate the efficacy of this compound in combination with reintroduced platinum-based chemotherapy in third-line SCLC.[18] |

| PRIMETIME (NCT02518958) | Phase 1 | Advanced Metastatic Cancer | Assess the safety and tolerability of this compound in combination with nivolumab.[2] |

| QUADRUPLE THREAT (NCT02489903) | Phase 2 | Small Cell Lung Cancer (SCLC) | Evaluate this compound in combination with a platinum doublet in previously treated SCLC. |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability Assessment (MTT Assay)